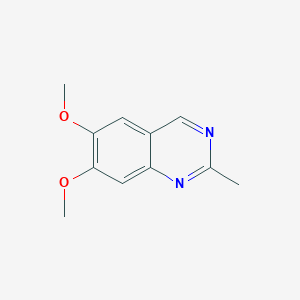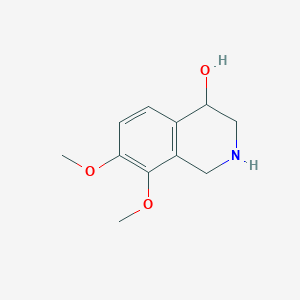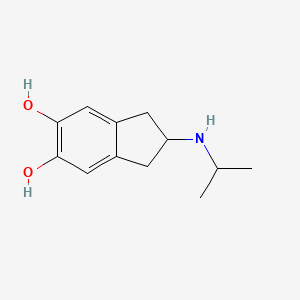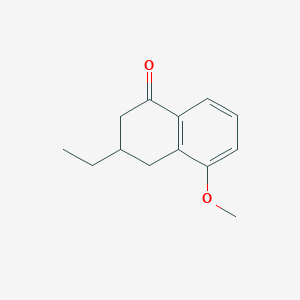
6,7-Dimethoxy-2-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-methylquinazoline: is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Method 1:
-
Method 2:
Industrial Production Methods: Industrial production methods for 6,7-Dimethoxy-2-methylquinazoline typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- 6,7-Dimethoxy-2-methylquinazoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction:
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
- Oxidation products include quinazoline derivatives with additional oxygen functionalities.
- Reduction products include partially or fully reduced quinazoline derivatives.
- Substitution products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its anticancer properties, particularly in the synthesis of quinazoline-based kinase inhibitors .
- Potential use in the treatment of various diseases due to its biological activity.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 4-Chloro-6,7-dimethoxy-2-methylquinazoline
- 6,7-Dimethoxy-4-methylquinazoline
- 6,7-Dimethoxy-2-methylisoquinolinium
Comparison:
- 4-Chloro-6,7-dimethoxy-2-methylquinazoline: Similar structure but with a chlorine atom at the 4 position, which can alter its reactivity and biological activity .
- 6,7-Dimethoxy-4-methylquinazoline: Similar structure but with a methyl group at the 4 position, affecting its chemical properties and potential applications .
- 6,7-Dimethoxy-2-methylisoquinolinium: Isoquinoline derivative with different electronic and steric properties, leading to distinct reactivity and applications .
Uniqueness: 6,7-Dimethoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-methylquinazoline |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-6-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3 |
Clave InChI |
FQTFIMUPUQFJFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C=N1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11895523.png)

